molecular formula C20H18N4O B2646424 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide CAS No. 1427975-97-0

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide

Cat. No. B2646424
CAS RN: 1427975-97-0
M. Wt: 330.391
InChI Key: DKSWOTXLVOJAER-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide, also known as CPPU, is a synthetic cytokinin that has been widely used in the field of plant biotechnology. It was first synthesized in 1980 and has since been used as a plant growth regulator due to its ability to promote cell division and differentiation. CPPU has also been found to have potential applications in the field of human health, particularly in the treatment of certain diseases.

Mechanism of Action

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide acts as a cytokinin, which is a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors on the cell surface, which triggers a signaling cascade that promotes cell division and differentiation. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide has also been found to activate genes involved in stress response and secondary metabolism in plants.
Biochemical and Physiological Effects
In addition to its effects on plant growth and development, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide has also been found to have potential applications in the field of human health. Studies have shown that N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide has anti-inflammatory, antioxidant, and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide has also been shown to protect against oxidative stress and inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide has several advantages as a research tool, including its ability to promote cell division and differentiation in plants, its potential applications in the field of human health, and its relatively low toxicity. However, it also has some limitations, such as its high cost and limited availability, as well as the potential for off-target effects in both plants and animals.

Future Directions

There are several potential future directions for research on N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide. One area of interest is the development of new synthetic cytokinins with improved properties, such as increased specificity and lower toxicity. Another area of interest is the application of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide in the field of human health, particularly in the treatment of cancer and other diseases. Finally, there is a need for further research on the mechanisms of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide, as well as its potential off-target effects and interactions with other compounds.

Synthesis Methods

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 1-phenyl-1H-pyrazole-4-carboxylic acid to form 1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. This intermediate is then reacted with cyanomethyl acetate to form N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide.

Scientific Research Applications

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of plant biotechnology. It has been found to promote cell division and differentiation, increase fruit size and yield, delay senescence, and improve stress tolerance in various plant species. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide has also been used to enhance the production of secondary metabolites in plants, such as flavonoids and alkaloids.

properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-15-7-9-16(10-8-15)11-20(25)23-19(12-21)17-13-22-24(14-17)18-5-3-2-4-6-18/h2-10,13-14,19H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWOTXLVOJAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide

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